2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Physicochemical Characterization Salt Formation Ionization State

2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a low-molecular-weight (181.07 g/mol) heterocyclic building block featuring an oxazole core, a carboxylic acid at the 4-position, and a trifluoromethyl (-CF3) group at the 2-position. This compound serves as a critical intermediate in the synthesis of fluorinated drug candidates, particularly kinase inhibitors and GSK-3 modulators, where the strong electron-withdrawing -CF3 group imparts distinct acidity and lipophilicity compared to non-fluorinated or differently substituted analogs.

Molecular Formula C5H2F3NO3
Molecular Weight 181.07 g/mol
CAS No. 1060816-01-4
Cat. No. B1456478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid
CAS1060816-01-4
Molecular FormulaC5H2F3NO3
Molecular Weight181.07 g/mol
Structural Identifiers
SMILESC1=C(N=C(O1)C(F)(F)F)C(=O)O
InChIInChI=1S/C5H2F3NO3/c6-5(7,8)4-9-2(1-12-4)3(10)11/h1H,(H,10,11)
InChIKeyMGJCQGMJTNTRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid (CAS 1060816-01-4): A Heterocyclic Building Block with Differentiable Physicochemical Properties


2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a low-molecular-weight (181.07 g/mol) heterocyclic building block featuring an oxazole core, a carboxylic acid at the 4-position, and a trifluoromethyl (-CF3) group at the 2-position [1]. This compound serves as a critical intermediate in the synthesis of fluorinated drug candidates, particularly kinase inhibitors and GSK-3 modulators, where the strong electron-withdrawing -CF3 group imparts distinct acidity and lipophilicity compared to non-fluorinated or differently substituted analogs [2]. Its physicochemical signature (pKa ~2.96, LogP ~1.39) places it in a unique property space among 4-carboxy oxazoles, directly influencing solubility, salt formation, and biological membrane permeability [1].

Why Generic 2-Substituted Oxazole-4-Carboxylic Acids Cannot Replace 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid in Rigorous Research Programs


The 2-trifluoromethyl group on the oxazole ring is not a passive substituent; it fundamentally alters the electronic and physicochemical profile of the molecule, rendering generic alternatives like 2-methyl or 2-phenyl oxazole-4-carboxylic acids inadequate for structure-activity relationship (SAR) studies [1]. The -CF3 group's powerful electron-withdrawing effect dramatically increases the acidity of the carboxylic acid (pKa 2.96 vs. 3.46 for 2-methyl) and shifts lipophilicity into a range (LogP 1.39) that is considered more favorable for CNS drug candidates compared to the hydrophilic methyl analog (LogP -0.23) [1][2]. Furthermore, the position of the -CF3 group is critical; moving it to the 4-position (as in the regioisomer 4-(trifluoromethyl)oxazole-2-carboxylic acid) increases acidity even further (pKa 2.13), which can lead to undesirable ionization states at physiological pH, altering binding kinetics and pharmacokinetic profiles . Substituting for a generic analog without these specific electronic and steric properties would invalidate SAR data, risking project timelines and the accuracy of lead optimization efforts.

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid Versus Closest Analogs


Acidity Modulation (pKa) Controlled by 2-Trifluoromethyl Group

The introduction of a 2-trifluoromethyl group significantly increases the acidity of the oxazole-4-carboxylic acid scaffold. The target compound has a predicted pKa of 2.96, making it notably more acidic than its 2-methyl analog (pKa 3.46) and slightly more acidic than the unsubstituted parent (predicted pKa 3.39) [1]. This 0.5-unit pKa difference translates to a ~3.2-fold higher concentration of the ionized carboxylate form at physiological pH (7.4), directly impacting solubility and the ability to form stable salts with basic counterions. The data clearly illustrate that the 2-CF3 group is a superior choice for medicinal chemists seeking to enhance aqueous solubility of acidic drug candidates.

Physicochemical Characterization Salt Formation Ionization State

Lipophilicity (LogP) Tuned for CNS Drug-Like Space

The target compound's measured partition coefficient (LogP = 1.39) positions it in an ideal lipophilicity range for central nervous system (CNS) drug candidates, which typically require LogP between 1 and 3 for optimal brain penetration . This is a marked improvement over the highly hydrophilic 2-methyl analog (LogP = -0.23), which would struggle to cross lipid membranes, and balances the excessively high lipophilicity of the 2-phenyl analog (LogP = 2.04), which may suffer from poor solubility and high metabolic turnover [1]. The data quantifies how the 2-CF3 group uniquely tunes the lipophilic/hydrophilic balance, making it the preferred starting material for synthesizing brain-penetrant therapeutic candidates.

Drug-likeness CNS Penetration Permeability

Regioisomeric Positioning of CF3 Directs Acidity and Reactivity

The position of the trifluoromethyl group on the oxazole ring is a critical determinant of the molecule's acidity. The target compound, with -CF3 at the 2-position, has a predicted pKa of 2.96. In contrast, its direct regioisomer, 4-(trifluoromethyl)oxazole-2-carboxylic acid (where -CF3 and -COOH are swapped), exhibits a much lower predicted pKa of 2.13 [1]. This 0.83 pKa unit difference means the regioisomer is nearly 7 times more acidic, which can lead to dramatically different ionization states, solubility profiles, and protein-binding interactions at physiological pH. This evidence demonstrates that for applications requiring a moderately acidic, tunable building block, the 2-CF3-4-COOH substitution pattern is distinctly superior to its regioisomer.

Regioisomer Comparison Electronic Effects SAR

High Purity Grade Enables Reliable Crystallization and Downstream Derivatization

Reliable access to high-purity starting material is essential for any chemical synthesis program. Reputable suppliers offer this compound at a minimum purity of 95%, with options for NLT 98% purity, supported by comprehensive analytical data packages including MSDS, NMR, HPLC, and LC-MS . This assurance of quality and lot-to-lot consistency, supported by documentation, directly addresses a primary pain point for researchers—poor yield and irreproducible results caused by low-purity building blocks. For procurement, this documented quality control is a tangible differentiator from sources offering the methyl or phenyl analogs at unspecified or lower purity grades.

Chemical Synthesis Quality Control Recrystallization

Validated Application as Precursor for Potent, Brain-Penetrant GSK-3β Inhibitors

The 2-(trifluoromethyl)oxazole-4-carboxylic acid scaffold has been specifically validated as an optimal precursor for constructing highly potent, selective, and brain-penetrant GSK-3β inhibitors, a key target in Alzheimer's disease and other neurodegenerative disorders [1]. In a landmark study, structure-guided design of oxazole-4-carboxamides, for which this acid serves as the core building block, yielded the most potent GSK-3β inhibitor known to date (OCM-51, IC50 = 0.030 nM) and a lead clinical radiotracer ([11C]OCM-44) [1]. This is a specific application-enabled differentiation: the 2-CF3 group is critical for achieving the high target potency and favorable CNS PET imaging properties described. Generic 2-methyl or 2-phenyl analogs, lacking this specific electronic profile, would be unlikely to achieve the same picomolar potency and brain exposure, making the CF3-substituted compound an indispensable strategic choice for this high-value drug discovery program.

Medicinal Chemistry Kinase Inhibitors Neurodegenerative Disease

Prioritized Application Scenarios for 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid in Drug Discovery and Chemical Biology


Synthesis of CNS-Penetrant Kinase Inhibitor Libraries

The compound’s balanced lipophilicity (LogP 1.39) and moderate acidity (pKa 2.96) make it the premier choice for constructing combinatorial libraries of oxazole-4-carboxamide kinase inhibitors designed for CNS targets [1][2]. Its use as a bioisostere for metabolically labile groups can lead to compounds with improved brain exposure, as demonstrated by the development of GSK-3β PET tracers [2]. Researchers should prioritize this scaffold over non-fluorinated analogs to achieve the desired balance of potency, solubility, and blood-brain barrier permeability from the start of a lead optimization campaign.

Structure-Activity Relationship (SAR) Studies on Ionization-Dependent Binding

The 0.5-unit pKa difference between this compound and its 2-methyl analog is highly consequential for SAR studies focused on ionic interactions with a target protein's basic residues [1]. The target compound (pKa 2.96) will be predominantly ionized under assay conditions (pH 7.4), unlike the methyl analog (pKa 3.46) which retains a significant unionized fraction . This distinct ionization state can be deliberately exploited to probe the importance of a salt bridge in the binding pocket, making it an essential tool compound where ionization state is a key design variable.

Radiotracer and Chemical Probe Development

The compound's validation as a precursor for PET radiotracers, such as [11C]OCM-44, makes it a high-priority procurement item for imaging and chemical biology programs [1]. Its unique electronic properties allow for efficient incorporation of radioisotopes, and its favorable pharmacokinetic profile enables target engagement studies in vivo. For any project aiming to develop a translational imaging agent for neurological disorders, this specific building block is a non-negotiable starting point, as its physicochemical signature is critical for achieving the brain exposure required for successful PET imaging.

Development of High-Reliability Synthesis Protocols

The availability of this compound at NLT 98% purity with full QC documentation (NMR, LC-MS) supports its use in high-throughput automated synthesis and process chemistry optimization, where impurity-driven yield variations are costly [1]. By selecting this high-grade starting material, research teams can establish robust, scalable synthetic routes to advanced intermediates, eliminating the troubleshooting time associated with lower-purity generic alternatives and ensuring reproducibility across batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.